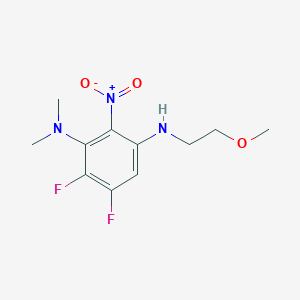
4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine, also known as 4,5-difluoro-N1-methoxyethyl-2-nitrobenzene-1,3-diamine (DFNEMND), is an organic compound with a wide range of applications in scientific research. It is an aromatic diamine that is used in multiple biochemical and physiological studies, as well as a building block for organic synthesis. DFNEMND is a versatile compound that is widely used in the laboratory due to its low cost and high reactivity.
科学的研究の応用
DFNEMND is widely used in scientific research due to its versatile properties. It has been used in a variety of biochemical and physiological studies, including studies on enzyme-catalyzed reactions, protein folding, and DNA-protein interactions. It has also been used as a building block for organic synthesis, as it can be used to synthesize a variety of compounds, including drugs, pesticides, and other organic compounds.
作用機序
DFNEMND acts as a substrate in biochemical and physiological studies. It is a highly reactive compound and can be used to catalyze a variety of reactions, including the hydrolysis of proteins and nucleic acids. It can also be used to catalyze the formation of covalent bonds between substrates, such as proteins and nucleic acids.
Biochemical and Physiological Effects
DFNEMND has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes, including proteases and phosphatases. It has also been found to have an inhibitory effect on the formation of covalent bonds between proteins and nucleic acids. In addition, DFNEMND has been found to have an inhibitory effect on the activity of certain hormones, such as insulin.
実験室実験の利点と制限
The use of DFNEMND in laboratory experiments has several advantages. It is a low-cost compound that is highly reactive and can be used to catalyze a variety of reactions. It is also a versatile compound that can be used to synthesize a variety of compounds, including drugs, pesticides, and other organic compounds. However, DFNEMND is also limited in its use in laboratory experiments. It has a short shelf-life and should be stored in a cool, dark place. In addition, it can be toxic if not handled properly.
将来の方向性
The use of DFNEMND in scientific research is expected to continue to grow in the future. It is a versatile compound that can be used in a variety of biochemical and physiological studies. In addition, it can be used as a building block for organic synthesis, as it can be used to synthesize a variety of compounds, including drugs, pesticides, and other organic compounds. Furthermore, it is expected that the use of DFNEMND in laboratory experiments will continue to increase, as it is a low-cost and highly reactive compound. Finally, further research is needed to better understand the biochemical and physiological effects of DFNEMND, as well as its potential toxicity.
合成法
DFNEMND is synthesized through a two-step procedure. The first step involves the reaction of 4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine-2-nitrobenzene-1,3-diamine with ethyl 2-methoxyethoxymethyl ether in the presence of a base. This reaction yields this compound-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine. The second step involves the hydrolysis of the product with aqueous acid to form this compound-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine.
特性
IUPAC Name |
4,5-difluoro-1-N-(2-methoxyethyl)-3-N,3-N-dimethyl-2-nitrobenzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O3/c1-15(2)11-9(13)7(12)6-8(10(11)16(17)18)14-4-5-19-3/h6,14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPVFCLYRYLZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=C1F)F)NCCOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)
![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)



![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)

![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)

amino}propanoate](/img/structure/B6298897.png)

![2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298910.png)
![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)
